molecular formula C14H22N2 B8747100 1-Benzyl-2,2,5-trimethylpiperazine CAS No. 29906-56-7

1-Benzyl-2,2,5-trimethylpiperazine

Cat. No.: B8747100
CAS No.: 29906-56-7
M. Wt: 218.34 g/mol
InChI Key: HIWHYNYFFGYGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2,5-trimethylpiperazine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperazine, characterized by the presence of a benzyl group and three methyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2,2,5-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,2,5-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

1-Benzyl-2,2,5-trimethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,5-trimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A structurally similar compound with stimulant and euphoric properties.

    2,3,5-Trimethylpiperazine: Another derivative of piperazine with different substitution patterns.

Uniqueness

1-Benzyl-2,2,5-trimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and three methyl groups on the piperazine ring differentiates it from other piperazine derivatives .

Properties

CAS No.

29906-56-7

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-2,2,5-trimethylpiperazine

InChI

InChI=1S/C14H22N2/c1-12-9-16(14(2,3)11-15-12)10-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3

InChI Key

HIWHYNYFFGYGLP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-2,2,5-trimethyl-piperazine was prepared in analogy to the preparation of benzyl-2,5-dimethyl-piperazine (see above) starting form 2,5,5-trimethyl-piperazine-1-carbox ylic acid tert-butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.